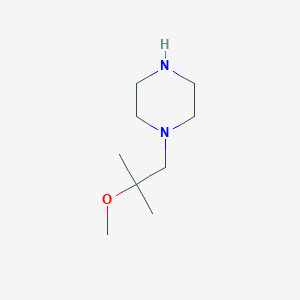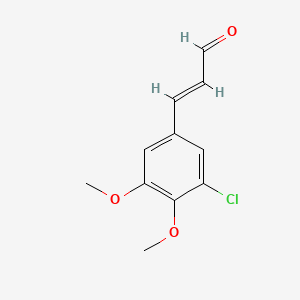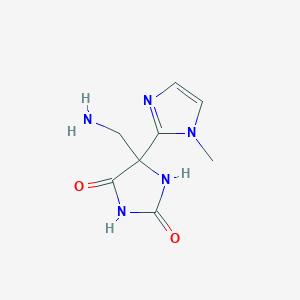
2-((Tert-butoxycarbonyl)amino)-2-(2-methylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tert-butoxycarbonyl)amino)-2-(2-methylcyclohexyl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also features a cyclohexyl ring with a methyl substituent, adding to its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(2-methylcyclohexyl)acetic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid or amine, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the acetic acid derivative: The Boc-protected amine is then reacted with a suitable acylating agent, such as acetic anhydride or acetyl chloride, to introduce the acetic acid moiety.
Cyclohexyl ring introduction: The cyclohexyl ring with a methyl substituent can be introduced through various methods, such as alkylation or cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(2-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: HCl, TFA, dichloromethane (DCM)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the Boc group.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-2-(2-methylcyclohexyl)acetic acid has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(2-methylcyclohexyl)acetic acid depends on its specific interactions with molecular targets. The Boc group can be cleaved under acidic conditions, revealing the free amine, which can then interact with enzymes, receptors, or other biomolecules. The cyclohexyl ring and acetic acid moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid: Similar structure but without the methyl substituent on the cyclohexyl ring.
2-((Tert-butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl ring instead of a cyclohexyl ring.
2-((Tert-butoxycarbonyl)amino)-2-(2-methylphenyl)acetic acid: Features a methyl-substituted phenyl ring.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-2-(2-methylcyclohexyl)acetic acid is unique due to the presence of both the Boc-protected amine and the methyl-substituted cyclohexyl ring
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-(2-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H25NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
CBQTXVNKRUAKTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)






![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)




![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)
